REACTION_CXSMILES
|
[K].[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9].[CH2:10](Cl)[CH:11]=[CH2:12]>O>[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:12][CH:11]=[CH2:10] |^1:0|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
158.7 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
494 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCO
|
Name
|
OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
is added dropwise at such a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitated salts
|
Type
|
WASH
|
Details
|
The tetrahydrofuran layer is washed three times with a salt water solution (270 g NaCl to 1 liter H2O)
|
Type
|
CUSTOM
|
Details
|
to remove excess alcohol
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran is removed with a water aspirator
|
Type
|
DISTILLATION
|
Details
|
the product is distilled at reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |